

Application Notes and Protocols: Diglycolamides in Nuclear Fuel Reprocessing

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Compound of Interest		
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This document provides a detailed overview of the application of diglycolamides (DGAs) in the reprocessing of spent nuclear fuel, with a focus on the separation of actinides and lanthanides. The information is compiled from recent scientific literature and is intended to serve as a practical guide for researchers in the field.

Diglycolamides are a class of neutral tridentate ligands that have garnered significant attention in nuclear fuel reprocessing due to their exceptional ability to extract trivalent actinides (An(III)) and lanthanides (Ln(III)) from highly acidic radioactive waste streams, such as the raffinate from the PUREX (Plutonium and Uranium Recovery by Extraction) process.[1][2][3][4] Their high affinity for these metal ions, coupled with their complete incinerability (composed of C, H, O, and N atoms), makes them environmentally benign and ideal candidates for advanced partitioning and transmutation (P&T) strategies.[1][5] The P&T approach aims to separate long-lived radiotoxic minor actinides (like americium and curium) from the bulk of the high-level liquid waste (HLLW) for subsequent transmutation into shorter-lived or stable isotopes, thereby reducing the long-term radiotoxicity and heat load of the final waste form.[1]

Among the various DGA derivatives, N,N,N',N'-tetraoctyl diglycolamide (TODGA) is the most extensively studied and is a key component in several advanced separation processes.[2][3][4] These processes often involve the co-extraction of An(III) and Ln(III) from the PUREX raffinate, followed by a selective stripping step to separate the actinides from the lanthanides.[6]



Key Applications and Processes

Several solvent extraction processes have been developed that utilize diglycolamide-based extractants. These processes are designed to either co-extract actinides and lanthanides or to selectively separate them.

- DIAMEX (DIAMide EXtraction): This process often uses malonamides but can be adapted for diglycolamides to co-extract trivalent actinides and lanthanides from the PUREX raffinate.
- SANEX (Selective Actinide Extraction): Following a DIAMEX-type process, SANEX
 processes are employed to separate actinides from the co-extracted lanthanides. Some
 innovative SANEX (i-SANEX) processes use TODGA for the initial co-extraction, followed by
 selective backwashing of the actinides using a hydrophilic complexing agent.[8]
- ALSEP (Actinide-Lanthanide Separation Process): This process utilizes a solvent containing
 a neutral diglycolamide extractant (like TODGA or T2EHDGA) and an acidic extractant
 (HEH[EHP]) for the co-extraction of trivalent actinides and lanthanides. Selective stripping of
 the minor actinides is then achieved using a buffered polyaminocarboxylic acid solution.[6][9]
- GANEX (Grouped Actinide Extraction): This process aims for the grouped recovery of all transuranic elements. The solvent can consist of a mixture of TODGA and other extractants.
 [10]

A significant challenge in using DGA-based solvents is the formation of a third phase (a second organic phase) at high metal loading, which can disrupt the solvent extraction process.[11] This is often mitigated by the addition of a phase modifier, such as tri-butyl phosphate (TBP) or 1-octanol, to the organic solvent.[2][11]

Data Presentation: Extraction Performance

The efficiency of a solvent extraction process is quantified by the distribution ratio (D) and the separation factor (SF). The distribution ratio is the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The separation factor between two metal ions is the ratio of their distribution ratios.

Table 1: Distribution Ratios (D) of Selected Metal Ions with TODGA-based Solvents



Metal Ion	Extractant System	Aqueous Phase	D Value	Reference
Am(III)	0.1 M TODGA + 0.5 M DHOA in n-dodecane	3 M HNО3	High	[3]
Eu(III)	0.1 M TODGA + 0.5 M DHOA in n-dodecane	3 M HNO₃	High	[3]
Pu(IV)	0.1 M TODGA + 0.5 M DHOA in n-dodecane	3 M HNO₃	Moderate	[3]
U(VI)	0.1 M TODGA + 0.5 M DHOA in n-dodecane	3 M HNO₃	Low	[3]
Zr(IV)	0.1 M TODGA + 0.5 M DHOA in n-dodecane	3 M HNO₃	High	[3]
Am(III)	0.1 M TODGA in n-dodecane	3 M HNO₃	High	[12]
Am(III)	0.1 M T2EHDGA in n-dodecane	3 M HNO₃	Lower than TODGA	[12]

Table 2: Separation Factors (SF) for Actinide/Lanthanide Separation



Separation	Extractant System	Conditions	SF Value	Reference
SFCm/Am	iPDdDGA with SO₃-Ph-BTBP stripping	AmSel system	up to 3.0	[5]
SFCm/Am	TODGA with SO₃-Ph-BTBP stripping	AmSel system	~2.5	[5]
SFEu/Am	DGA- functionalized calix[13]arene	2 M HNO₃	> 7	[14]
SFEu/Am	AE-DAPhen (hydrophilic ligand) with TODGA	Mildly acidic	325	[8]
SFEu/Am	AEE-DAPhen (hydrophilic ligand) with TODGA	Mildly acidic	291	[8]

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of diglycolamidebased solvent extraction systems.

1. Protocol for Solvent Extraction Equilibrium Studies

This protocol is used to determine the distribution ratios and separation factors of metal ions.

Materials:

- Diglycolamide extractant (e.g., TODGA)
- Organic diluent (e.g., n-dodecane)



- Phase modifier (e.g., 1-octanol or TBP), if required
- Nitric acid (HNO₃) solutions of varying concentrations
- Aqueous feed solution containing the metal ions of interest (e.g., Am(III), Eu(III)) at known concentrations, often including radiotracers for ease of analysis.
- Thermostated shaker or mixer
- Centrifuge
- Equipment for analyzing metal ion concentrations (e.g., gamma spectrometer, ICP-MS)

Procedure:

- Organic Phase Preparation: Prepare the organic solvent by dissolving the diglycolamide and any phase modifier in the organic diluent to the desired concentrations (e.g., 0.1 M TODGA in n-dodecane with 5 vol% 1-octanol).[11]
- Pre-equilibration: Pre-equilibrate the organic phase with a nitric acid solution of the same concentration as the aqueous feed by mixing equal volumes for a sufficient time (e.g., 30 minutes) and then separating the phases. This ensures that the organic phase is saturated with nitric acid before the extraction.[7]
- Extraction: Mix equal volumes of the pre-equilibrated organic phase and the aqueous feed solution in a sealed tube.
- Equilibration: Agitate the mixture vigorously for a predetermined time (e.g., 15-60 minutes) at a constant temperature (e.g., 25 °C) to ensure that equilibrium is reached.[7][11]
- Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
- Sampling and Analysis: Carefully separate the two phases. Take an aliquot from each phase and measure the concentration of the metal ions using an appropriate analytical technique.
- Calculation: Calculate the distribution ratio (D) for each metal ion using the formula: D =
 [Metal]organic / [Metal]aqueous



- Separation Factor Calculation: Calculate the separation factor (SF) between two metal ions
 (M1 and M2) using the formula: SFM1/M2 = DM1 / DM2
- 2. Protocol for Stripping (Back-Extraction) Studies

This protocol is used to transfer the extracted metal ions from the loaded organic phase back into an aqueous solution.

Materials:

- Loaded organic phase from the extraction experiment.
- Aqueous stripping solution (e.g., dilute nitric acid, or a solution containing a complexing agent like DTPA or SO₃-Ph-BTBP).[11][15]
- Other materials as listed in the extraction protocol.

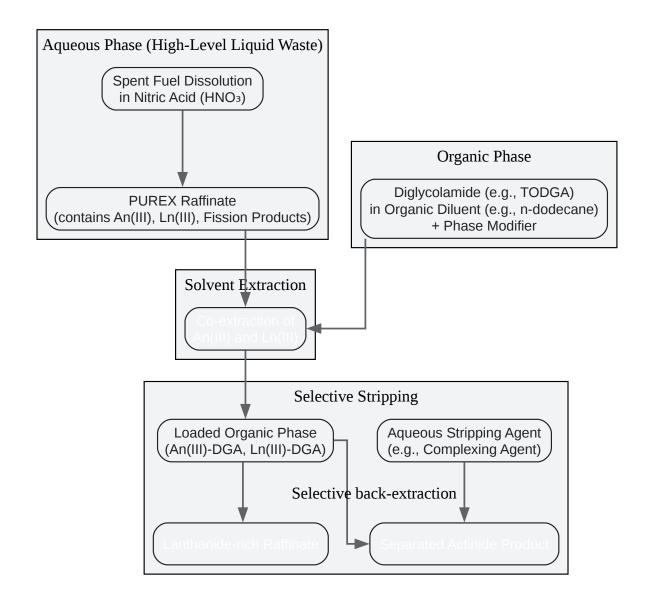
Procedure:

- Stripping: Mix a known volume of the loaded organic phase with a known volume of the aqueous stripping solution.
- Equilibration: Agitate the mixture for a sufficient time at a constant temperature.
- Phase Separation and Analysis: Separate the phases by centrifugation and analyze the metal ion concentrations in both phases as described in the extraction protocol.
- Calculation: Calculate the percentage of metal ion stripped from the organic phase.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of diglycolamides in nuclear fuel reprocessing.

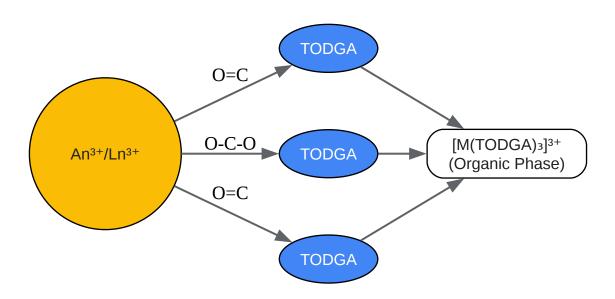




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Caption: Workflow for actinide and lanthanide separation using diglycolamides.





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Caption: Simplified representation of trivalent metal ion complexation with TODGA.

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